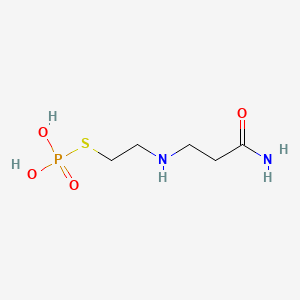
Betamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamide is a topical emollient used primarily to treat or prevent dry, rough, scaly, itchy skin and minor skin irritations. It is commonly found in various forms such as creams, ointments, lotions, gels, and sprays. This compound works by forming an oily layer on the top of the skin that traps water, thereby moisturizing and softening the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of amides, including Betamide, often involves the reaction of carboxylic acids with amines. One common method is the dehydrative condensation of carboxylic acids with amines, which can be catalyzed by organoboron compounds. This method is environmentally friendly, producing water as the only byproduct .
Industrial Production Methods: In industrial settings, this compound can be produced through electrosynthesis, which involves the electrochemical generation of amidyl radicals. This method is sustainable and efficient, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Betamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products:
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Produces amines and other reduced forms.
Substitution: Produces substituted amides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Betamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of amide synthesis and reactions.
Biology: Investigated for its role in skin hydration and barrier function.
Medicine: Used in the treatment of skin conditions such as eczema, psoriasis, and dermatitis
Industry: Employed in the formulation of skincare products and as a component in various industrial processes.
Wirkmechanismus
Betamide exerts its effects by forming an oily layer on the skin’s surface, which traps water and prevents moisture loss. This action helps to soften and hydrate the skin, reducing dryness and irritation. The molecular targets include the skin’s outer layer, where this compound interacts with keratin to enhance moisture retention .
Vergleich Mit ähnlichen Verbindungen
Ammonium Lactate: Used for similar purposes in treating dry skin conditions.
Urea: Another common emollient with similar moisturizing properties.
Petrolatum: Often used in skincare products for its occlusive properties.
Uniqueness: Betamide is unique in its combination of moisturizing and protective properties, making it highly effective in treating a variety of skin conditions. Its ability to form a stable, oily layer on the skin sets it apart from other emollients, providing long-lasting hydration and protection .
Eigenschaften
CAS-Nummer |
27956-88-3 |
|---|---|
Molekularformel |
C5H13N2O4PS |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4PS/c6-5(8)1-2-7-3-4-13-12(9,10)11/h7H,1-4H2,(H2,6,8)(H2,9,10,11) |
InChI-Schlüssel |
MQAISPIJGUNNSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCSP(=O)(O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)

![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)


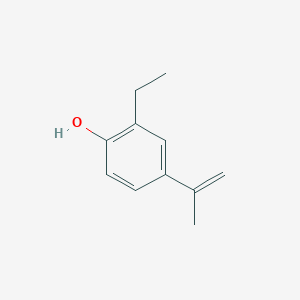
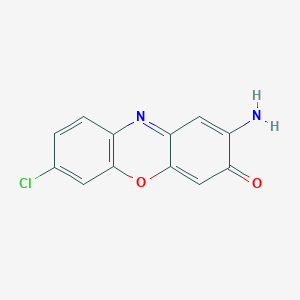
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)

![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
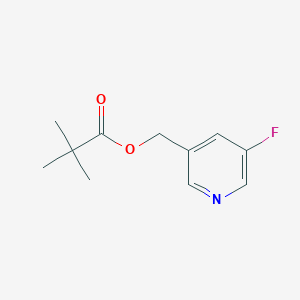
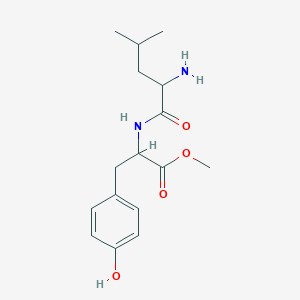

![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
